![molecular formula C8H2F2N2 B3142693 2,6-Difluoroterephthalonitrile CAS No. 510772-86-8](/img/structure/B3142693.png)
2,6-Difluoroterephthalonitrile
Overview
Description
2,6-Difluoroterephthalonitrile is a chemical compound with the molecular formula C8H2F2N2. It has an average mass of 164.112 Da and a monoisotopic mass of 164.018600 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoroterephthalonitrile consists of a benzene ring with two carbonitrile (C#N) groups attached at the 1 and 4 positions, and two fluorine atoms attached at the 2 and 6 positions .Physical And Chemical Properties Analysis
2,6-Difluoroterephthalonitrile is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
- 2,6-Difluoroterephthalonitrile can serve as a building block in the synthesis of MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery. Researchers explore its incorporation into MOF structures due to its unique electronic properties and potential for selective gas adsorption .
- TADF materials are used in organic light-emitting diodes (OLEDs) to enhance efficiency. Researchers have investigated bicarbazole derivatives combined with 2,3,5,6-tetrafluoroterephthalonitrile or 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile as electrophiles. These compounds exhibit chirality and promising TADF properties, making them valuable for next-generation displays and lighting devices .
Organic Frame Materials for Metal-Organic Frameworks (MOFs)
Circularly Polarized Thermally Activated Delayed Fluorescent (TADF) Materials
properties
IUPAC Name |
2,6-difluorobenzene-1,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASUJKIZLQYFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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